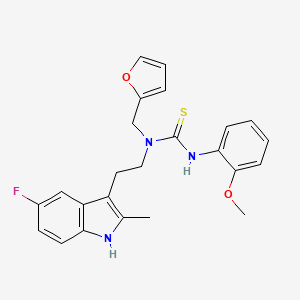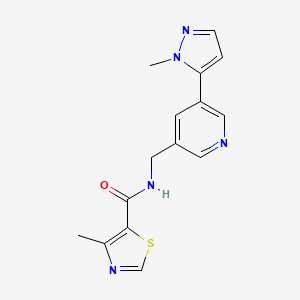![molecular formula C25H21N3O2 B2871346 2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-naphthalen-2-ylpyridazin-3-one CAS No. 899946-81-7](/img/structure/B2871346.png)
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-naphthalen-2-ylpyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-naphthalen-2-ylpyridazin-3-one” is a complex organic molecule that contains several functional groups and rings, including a quinoline ring and a pyridazine ring . Quinoline is a nitrogen-containing bicyclic compound that is widely found throughout nature in various forms . Pyridazine is a six-membered ring with two nitrogen atoms. The presence of these functional groups could potentially give this compound interesting chemical and biological properties.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Cu(OAc)2-Catalyzed Aerobic Oxidative Dehydrogenation Coupling :A study by Feng, Liu, and Wang (2017) demonstrated a Cu(OAc)2-catalyzed domino tricyclization involving naphthalene-1,8-diamine and 2-(phenylethynyl)benzaldehyde. This process enabled the synthesis of heptacyclic quinolizino[3,4,5,6-kla]perimidines through aerobic oxidative dehydrogenation coupling, highlighting a facile method toward fused aza-heterocycles (Feng, Liu, & Wang, 2017).
Facile Diversity-Oriented Synthesis :Kantevari et al. (2011) reported the diversity-oriented synthesis of substituted pyridines and dihydro-6H-quinolin-5-ones tethered with aryls and heteroaryls. This synthesis achieved very good yields through CeCl3·7H2O-NaI catalyst via variants of the Bohlmann-Rahtz reaction. The synthesized compounds were evaluated for their in vitro antimycobacterial activity, with several showing promising antitubercular agents (Kantevari et al., 2011).
Chemical Biology and Environmental Implications
Chemical Biology of Naphthoquinones :The study by Kumagai et al. (2012) discussed the chemistry, biochemistry, and cellular effects of naphthoquinones and their derivatives. These compounds interact with biological systems, promoting inflammatory and anti-inflammatory actions, anticancer activities, and inducing toxicities. The review emphasizes their prevalence as natural products and environmental chemicals, illustrating the diverse impacts of these compounds on health and disease (Kumagai et al., 2012).
Antiproliferative Activities
Synthesis and Antiproliferative Activities :Chen et al. (2013) synthesized certain N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. These compounds were evaluated for their antiproliferative activities against a panel of human cancer cell lines, with some showing significant activity. This research highlights the potential of these derivatives in cancer treatment (Chen et al., 2013).
Quinoxaline and Its Applications
Quinoxaline Derivatives :Pereira et al. (2015) reviewed the structure, mechanism, and biomedical as well as industrial applications of quinoxaline derivatives. These compounds possess a broad spectrum of biological activities, including antimicrobial and chronic disease treatments. The versatility of quinoxaline derivatives underscores the importance of such heterocyclic compounds in scientific research and their potential for therapeutic use (Pereira et al., 2015).
Direcciones Futuras
The future directions for research on this compound would depend on its biological activity and potential applications. If it has promising biological activity, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in preclinical and clinical studies .
Propiedades
IUPAC Name |
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-naphthalen-2-ylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O2/c29-24-14-13-22(21-12-11-18-6-1-2-8-20(18)16-21)26-28(24)17-25(30)27-15-5-9-19-7-3-4-10-23(19)27/h1-4,6-8,10-14,16H,5,9,15,17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZEOFUAQRFMZMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3C(=O)C=CC(=N3)C4=CC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(3,4-dimethylphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2871263.png)

![2-[5-(3-Nitrophenyl)furan-2-yl]-1,3-benzothiazole](/img/structure/B2871266.png)




![Ethyl 3-benzyl-4-{[bis(methylsulfanyl)methylidene]amino}-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2871276.png)


![N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B2871282.png)

![N~5~-(2,3-dimethylphenyl)-3-[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2871285.png)
![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetohydrazide](/img/structure/B2871286.png)